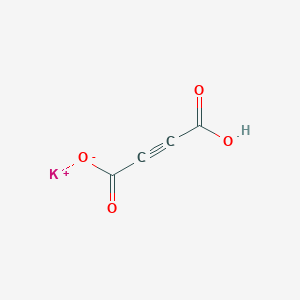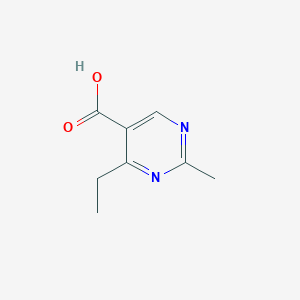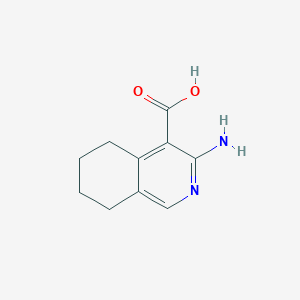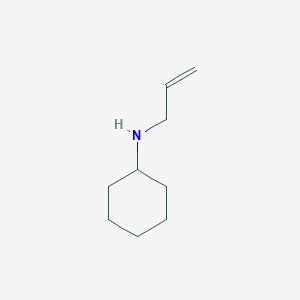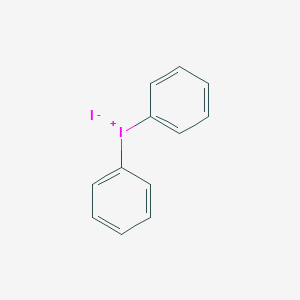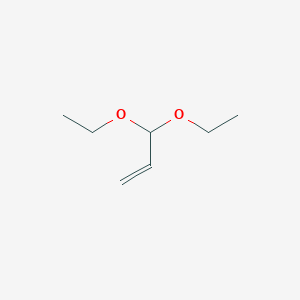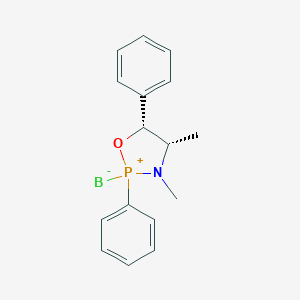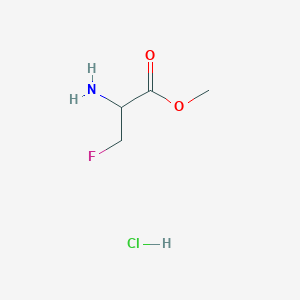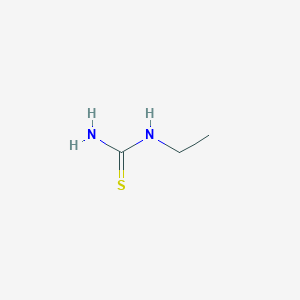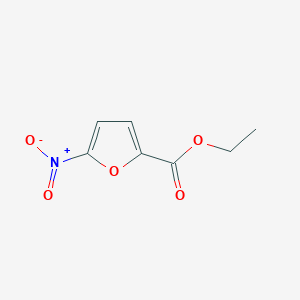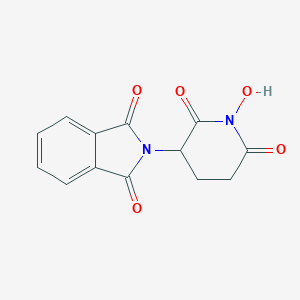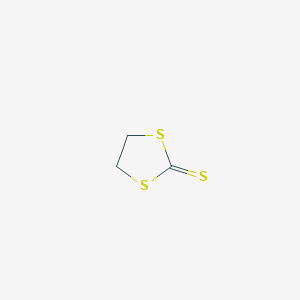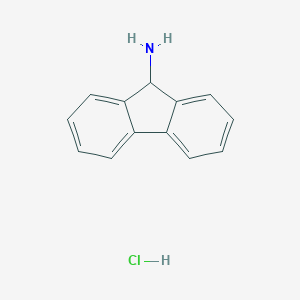![molecular formula C7H12ClNO3 B145728 2-[(2-Chloroacetyl)-methylamino]butanoic acid CAS No. 138062-77-8](/img/structure/B145728.png)
2-[(2-Chloroacetyl)-methylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroacetyl)-methylamino]butanoic acid, also known as Gabaculine, is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and Gabaculine's ability to inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function.
Mecanismo De Acción
2-[(2-Chloroacetyl)-methylamino]butanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[(2-Chloroacetyl)-methylamino]butanoic acid increases GABA levels, leading to increased inhibition in the central nervous system. This increased inhibition can have a variety of effects on behavior and physiology, depending on the specific brain regions and pathways affected.
Efectos Bioquímicos Y Fisiológicos
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been shown to have a variety of effects on behavior and physiology. It has been shown to increase seizure threshold in animal models of epilepsy, suggesting a potential use as an anticonvulsant. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been shown to have anxiolytic and antidepressant effects, likely due to its ability to increase GABA levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Chloroacetyl)-methylamino]butanoic acid's ability to selectively inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function. However, its potency and non-specific effects on other enzymes and pathways can make interpretation of results challenging. Additionally, 2-[(2-Chloroacetyl)-methylamino]butanoic acid's potential toxicity and limited solubility can make it difficult to use in some experimental settings.
Direcciones Futuras
Future research on 2-[(2-Chloroacetyl)-methylamino]butanoic acid could focus on its potential as a therapeutic agent for neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies could explore the specific brain regions and pathways affected by 2-[(2-Chloroacetyl)-methylamino]butanoic acid, as well as its potential interactions with other neurotransmitter systems. Finally, efforts to improve the solubility and toxicity profile of 2-[(2-Chloroacetyl)-methylamino]butanoic acid could make it a more widely used tool in scientific research.
Métodos De Síntesis
2-[(2-Chloroacetyl)-methylamino]butanoic acid can be synthesized via several methods, including the reaction of chloroacetyl chloride with methylamine followed by the addition of butyric acid, or by the reaction of chloroacetyl chloride with butyric acid followed by the addition of methylamine. Both methods require careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been extensively used in scientific research to study the role of GABA in the central nervous system. It has been shown to increase GABA levels in the brain, leading to a variety of effects on behavior and physiology. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been used to study the effects of GABA on various diseases and disorders, including epilepsy, anxiety, and depression.
Propiedades
Número CAS |
138062-77-8 |
|---|---|
Nombre del producto |
2-[(2-Chloroacetyl)-methylamino]butanoic acid |
Fórmula molecular |
C7H12ClNO3 |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-3-5(7(11)12)9(2)6(10)4-8/h5H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
UKOSFEOZMXOTPF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
SMILES canónico |
CCC(C(=O)O)N(C)C(=O)CCl |
Sinónimos |
Butanoic acid, 2-[(chloroacetyl)methylamino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



